molecular formula C18H21NO3 B13945153 Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- CAS No. 63732-59-2

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-

Cat. No.: B13945153
CAS No.: 63732-59-2
M. Wt: 299.4 g/mol
InChI Key: FNAHUZTWOVOCTL-XKTXQELYSA-N
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Description

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound’s structure features a phenanthrene core with various functional groups that contribute to its unique chemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Phenanthrene Core: This step involves the cyclization of aromatic compounds to form the phenanthrene structure.

    Introduction of Functional Groups: Various functional groups, such as methoxy and epoxy groups, are introduced through reactions like methylation and epoxidation.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- involves its interaction with specific molecular targets in the body. The compound primarily acts on the central nervous system by binding to opioid receptors, such as the μ-opioid receptor. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects. Additionally, the compound may interact with other pathways, such as the NMDA receptor pathway, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Morphine: A naturally occurring opiate with potent analgesic properties.

    Codeine: A less potent opiate used primarily as a cough suppressant and mild analgesic.

    Dextromethorphan: A synthetic morphinan used as a cough suppressant and dissociative hallucinogen.

Uniqueness

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is unique due to its specific functional groups and structural configuration, which confer distinct pharmacological properties. Unlike morphine and codeine, this compound has a methoxy group at the 6-beta position and an epoxy group at the 4,5-alpha position, which may influence its binding affinity and activity at opioid receptors .

Properties

CAS No.

63732-59-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1

InChI Key

FNAHUZTWOVOCTL-XKTXQELYSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](C=C4)OC

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC

Origin of Product

United States

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